molecular formula C42H52O4P2 B11828457 (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

Cat. No.: B11828457
M. Wt: 682.8 g/mol
InChI Key: ASZIPGIBSGSPPM-POTUZGBASA-N
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Description

The compound (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a chiral phosphine oxide derivative. This compound is notable for its steric hindrance and chiral centers, making it a valuable ligand in asymmetric synthesis and catalysis. Its unique structure allows for selective interactions with various substrates, enhancing the efficiency and selectivity of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:

    Formation of the Oxaphosphole Ring: The initial step involves the cyclization of a suitable precursor to form the oxaphosphole ring. This can be achieved through a reaction between a phosphine and an epoxide under controlled conditions.

    Introduction of the tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Phenylpropoxy Groups: The phenylpropoxy groups are attached through nucleophilic substitution reactions, where the phenylpropoxy moiety is introduced using appropriate leaving groups and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine form, often using reducing agents like hydrosilanes or boranes.

    Substitution: The phenylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: The compound serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Ligand Design: Its unique structure makes it a valuable scaffold for designing new ligands with tailored properties.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving phosphine oxide interactions.

Medicine

    Drug Development: Its chiral nature and ability to interact selectively with biological targets make it a potential candidate for drug development.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its interactions with metal centers in catalytic systems. The chiral environment provided by the compound allows for selective binding and activation of substrates, leading to high enantioselectivity in catalytic reactions. The molecular targets include transition metal complexes, where the compound acts as a ligand, modulating the reactivity and selectivity of the metal center.

Comparison with Similar Compounds

Similar Compounds

  • (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole
  • (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole

Uniqueness

The compound (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is unique due to its specific combination of steric hindrance and chiral centers, which provide a distinct environment for catalytic reactions. This uniqueness enhances its performance in asymmetric synthesis compared to other similar compounds.

Properties

Molecular Formula

C42H52O4P2

Molecular Weight

682.8 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m0/s1

InChI Key

ASZIPGIBSGSPPM-POTUZGBASA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@@]([C@H](O3)[C@H]4OC5=C([P@@]4C(C)(C)C)C(=CC=C5)O[C@H](C6=CC=CC=C6)C(C)C)C(C)(C)C

Canonical SMILES

CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C

Origin of Product

United States

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